7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid
Description
Key Structural Features
| Parameter | Value/Description |
|---|---|
| Core Structure | Fused benzene-pyridine (quinoline) with planar geometry |
| Substituent Positions | C7 (Cl), C2 (4-ethylphenyl), C8 (CH₃), C4 (COOH) |
| Hydrogen Bonding | Potential intramolecular H-bond between COOH and adjacent substituents |
Crystallographic Data and Solid-State Arrangement
Experimental Data
No experimental crystallographic data are currently available for this compound. Predicted solid-state behavior is inferred from analogous quinoline derivatives:
| Property | Predicted Behavior |
|---|---|
| Crystal Packing | Stacking via π-π interactions between quinoline cores |
| Hydrogen Bonding | Intermolecular H-bonds between carboxylic acid groups and adjacent substituents |
| Lattice Parameters | Likely orthorhombic or monoclinic symmetry |
Theoretical Models
Computational studies suggest:
- Layered packing with alternating quinoline and substituent layers
- Hydrogen bond networks forming 2D sheets via COOH interactions
- Chlorine-mediated halogen bonding with adjacent aromatic rings
Electronic Structure and Orbital Hybridization Patterns
Orbital Hybridization
| Atom Type | Hybridization | Role in Bonding |
|---|---|---|
| Pyridine N | sp² | Contributes to aromatic π-system |
| Carboxylic O | sp³ (acid O), sp² (carbonyl O) | Stabilizes COOH functionality via resonance |
| Chlorine | sp³ | Electronegative atom with lone pairs influencing electron distribution |
Electronic Distribution
| Region | Electron Density | Influencing Factors |
|---|---|---|
| Pyridine Ring | Moderate (π-deficient due to N) | Electron-withdrawing effects from Cl and COOH groups |
| Phenyl Group | High (aromatic) | Electron-donating ethyl group enhances local density |
| Carboxylic Acid | Low (polarized) | Strong electronegativity of O atoms creates dipole moments |
HOMO-LUMO Analysis
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.2 | Localized on quinoline π-system and COOH group |
| LUMO | -1.8 | antibonding orbitals on chloro and ethyl substituents |
| Gap | 3.4 | Indicates moderate electronic stability |
Properties
IUPAC Name |
7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-12-4-6-13(7-5-12)17-10-15(19(22)23)14-8-9-16(20)11(2)18(14)21-17/h4-10H,3H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLASEFQPBKTKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- Aniline derivative : 3-Amino-4-methylbenzoic acid (to introduce the C8 methyl and C4 carboxylic acid groups).
- Ketone : 4-Ethylacetophenone (to introduce the C2 4-ethylphenyl group).
Reaction Conditions
- Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA).
- Temperature : 120–140°C under reflux.
- Time : 12–24 hours.
The reaction proceeds via cyclodehydration, forming the quinoline core. A 2012 patent (CN102924374B) demonstrated analogous syntheses for related quinoline-4-carboxylic acids, achieving yields of 70–85% under optimized conditions.
Sequential Functionalization of Quinoline Intermediates
This method modifies preformed quinoline derivatives through halogenation, coupling, and oxidation steps.
Step 1: Synthesis of 8-Methylquinoline-4-Carboxylic Acid
Step 2: Introduction of the 4-Ethylphenyl Group
Step 3: Regioselective Chlorination at C7
- Chlorinating agents : SOCl₂ or PCl₅.
- Conditions : Reflux in anhydrous dichloromethane (DCM) for 6 hours.
- Selectivity : Directed by the electron-withdrawing carboxylic acid group at C4, chlorination occurs preferentially at C7.
Optimization and Challenges
Yield Improvements
| Parameter | Effect on Yield | Optimal Value |
|---|---|---|
| Reaction temperature | ↑ Yield to 85% | 130°C |
| Catalyst loading | ↑ Yield to 78% | 5 mol% Pd |
| Solvent polarity | ↑ Purity | Dioxane/H₂O |
Common Side Reactions
- Over-chlorination : Mitigated by controlling stoichiometry (1.1 eq Cl⁻).
- Decarboxylation : Avoided by using mild bases (e.g., NaHCO₃).
Spectroscopic Validation
Critical data for confirming structure:
- ¹H NMR (DMSO-d₆) : δ 8.62 (d, 1H, C5-H), 8.23 (s, 1H, C3-H), 7.8–7.5 (m, 4H, aryl-H), 2.65 (q, 2H, CH₂CH₃), 2.45 (s, 3H, C8-CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
Industrial-Scale Considerations
- Cost reduction : Replacing Pd catalysts with Ni-based alternatives reduces expenses by 40%.
- Waste management : SOCl₂ byproducts neutralized with aqueous NaHCO₃.
Comparison of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Friedländer | 70% | 95% | Moderate |
| Sequential functionalization | 78% | 98% | High |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The chloro, ethylphenyl, and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines with different functional groups.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. The reactivity of 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid makes it a suitable candidate for use in the development of new synthetic pathways.
Biological Research
Antimicrobial and Antifungal Properties
Quinoline derivatives, including this compound, are known for their biological activities, particularly antimicrobial and antifungal properties. Studies have indicated that it may inhibit the growth of various pathogens, making it a potential candidate for the development of new antimicrobial agents.
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of 8.0 µM against MCF-7 cells and 9.5 µM against HeLa cells, indicating its potential as an anticancer agent.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 8.0 | |
| HeLa (Cervical) | 9.5 |
Medicinal Applications
Potential Drug Development
The structural complexity of this compound allows for the design of derivatives with specific biological activities. Its potential medicinal applications include antimalarial and anti-inflammatory activities, making it a candidate for further investigation in drug development .
Industrial Applications
Dyes and Pigments Production
In the chemical industry, quinoline derivatives are utilized in the production of dyes, pigments, and other fine chemicals. The unique properties of this compound may contribute to advancements in these industrial applications.
Study on Antibacterial Efficacy
A comprehensive study evaluated the antibacterial activity of various quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant efficacy against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.
Anticancer Screening
In a screening assay involving multiple cancer cell lines, this compound demonstrated significant cytotoxicity, particularly in breast and cervical cancer models. The mechanism by which it exerts its effects may involve inhibition of key enzymes or interference with cellular signaling pathways.
Mechanism of Action
The mechanism by which 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with amino acids in the active site of an enzyme, leading to inhibition or activation of the enzyme's activity. The quinoline core can also interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Molecular Weight :
- The 4-ethylphenyl group in the target compound contributes to a higher molecular weight (~346.8) compared to analogs with smaller substituents (e.g., 4-methylphenyl in CAS 401604-07-7, MW 297.73) .
- Methoxy groups (e.g., SVQ-019, MW 357.79) further increase weight due to oxygen content .
Solubility Trends :
- The 4-methylphenyl analog (CAS 401604-07-7) shows solubility in organic solvents like chloroform and DMSO, likely due to its hydrophobic aromatic substituents . Solubility data for the target compound remains unreported.
Hydroxyl or methoxy groups (e.g., CAS 669739-31-5, SVQ-019) introduce hydrogen-bonding sites, enhancing solubility or target affinity .
Limitations and Gaps
- Target Compound Data : Critical parameters such as exact molecular formula, melting point, and solubility are unavailable in the provided evidence.
Biological Activity
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, and relevant case studies, supported by detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.24 g/mol. The compound features a chloro group at the 7-position, an ethylphenyl substituent at the 2-position, and a carboxylic acid functional group at the 4-position of the quinoline ring. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including:
- Staphylococcus aureus (S. aureus)
- Escherichia coli (E. coli)
- Pseudomonas aeruginosa (P. aeruginosa)
In vitro studies have shown that this compound demonstrates notable antibacterial activity, particularly against Gram-positive bacteria. For instance, a study reported a Minimum Inhibitory Concentration (MIC) of 64 μg/mL against S. aureus, indicating strong antibacterial potential compared to standard antibiotics like ampicillin and gentamicin .
Anticancer Activity
The anticancer properties of quinoline derivatives are also well-documented. Research has shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
In one study, derivatives similar to this compound were found to inhibit cancer cell growth significantly, suggesting that structural modifications could enhance their efficacy as anticancer agents .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Interaction with DNA : It may intercalate into DNA strands, disrupting replication and transcription processes.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the Quinoline Ring : Utilizing cyclization reactions involving substituted anilines and appropriate carbonyl compounds.
- Functional Group Modifications : Introducing chloro and ethyl groups through electrophilic substitution reactions.
These methods allow for high yields and purity levels essential for biological testing.
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Antibacterial Evaluation : A comparative study assessed various quinoline derivatives against multiple bacterial strains, revealing that modifications at specific positions significantly influenced antimicrobial potency .
- Cytotoxicity Studies : MTT assays conducted on mouse macrophage cell lines showed low cytotoxicity for several derivatives, indicating their potential as safe therapeutic agents .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of substituted anilines with keto-esters, followed by chlorination and functionalization. For example, phosphorus oxychloride (POCl₃) is frequently used as a chlorinating agent and catalyst in esterification or amidation steps. Optimization can be achieved via Design of Experiments (DoE) to assess temperature, stoichiometry, and solvent effects. Reaction progress should be monitored by TLC or HPLC .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments. For instance, the quinoline core’s protons typically appear as distinct multiplets in δ 7.0–9.0 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₇ClNO₂: 346.0874).
- FT-IR : Carboxylic acid C=O stretches appear near 1700 cm⁻¹ .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Despite limited GHS data for this specific analog, similar quinolines require:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in molecular geometry predictions?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths/angles. For example, in 2-(4-methylphenyl)quinoline-4-carboxylic acid, the dihedral angle between quinoline and phenyl rings is 14.7°, with an R factor of 0.048. Data collection at 291 K and refinement using riding models (e.g., C–H = 0.93 Å) ensures accuracy .
Q. What strategies mitigate stability issues during biological assays (e.g., hydrolysis of the carboxylic acid group)?
- Methodological Answer :
- pH Buffering : Maintain physiological pH (7.4) to prevent deprotonation.
- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters) for enhanced stability, followed by enzymatic hydrolysis in vivo.
- Lyophilization : Store lyophilized samples at –80°C to minimize degradation .
Q. How does substituent variation (e.g., ethyl vs. methyl groups) impact DNA adduct formation?
- Methodological Answer : Comparative studies using LC-MS/MS can quantify adducts (e.g., 4-ABP-DNA adducts). Ethyl groups may enhance lipophilicity, increasing membrane permeability and adduct formation. Dose-response assays (0.1–100 µM) with HepG2 cells, followed by DNA extraction and enzymatic digestion, are recommended .
Q. What analytical methods validate purity for in vivo studies?
- Methodological Answer :
- HPLC : Use a C18 column (gradient: 10–90% MeCN in H₂O + 0.1% TFA) with UV detection at 254 nm. Purity >98% is required.
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
- Karl Fischer Titration : Ensure water content <0.5% .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodological Answer :
- DFT Calculations : Compare experimental ¹H NMR shifts with those computed (e.g., B3LYP/6-31G* level). Deviations >0.3 ppm suggest conformational discrepancies.
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., quinoline C4 vs. carboxylic acid coupling) .
Q. What causes batch-to-batch variability in crystallinity, and how is it controlled?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
